molecular formula C16H12O7 B191863 3-O-Methylquercetin CAS No. 1486-70-0

3-O-Methylquercetin

Cat. No. B191863
CAS RN: 1486-70-0
M. Wt: 316.26 g/mol
InChI Key: WEPBGSIAWZTEJR-UHFFFAOYSA-N
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Description

3-O-Methylquercetin is a metabolite in flavone and flavonol biosynthesis. It is a naturally occurring compound present in various plants, and was shown to have potent anticancer-promoting, antioxidant, antiallergy, and antimicrobial activity, and showed strong anti-viral activity inhibition of tomato ringspot virus .


Synthesis Analysis

The synthesis of 3-O-Methylquercetin involves the permethylation of quercetin, followed by selective demethylation using either BBr3 or BCl3/TBAI (tetra-butylammonium iodide), yielding five O-methylquercetins with satisfactory yields . Another method involves the selective benzylation of rutin, hydrolysis of the glycosidic bond, regioselective methylation of 3-OH, and cleavage of the benzyl group by hydrogenolysis .


Molecular Structure Analysis

The empirical formula of 3-O-Methylquercetin is C16H12O7, and its molecular weight is 316.26 . The SMILES string representation is COC1=C(Oc2cc(O)cc(O)c2C1=O)c3ccc(O)c(O)c3 .


Chemical Reactions Analysis

Quercetin undergoes O-methylation, resulting in 3′-O-methylquercetin (isorhamnetin) and, to a lesser extent, 4′-O-methylquercetin (tamarixetin) . The hydroxyl groups from the B ring (3′-OH and 4′-OH) have a lower bond dissociation enthalpy (BDE) compared with the ones from the A and C rings (3-OH, 5-OH, and 7-OH), which define antioxidant activity .


Physical And Chemical Properties Analysis

3-O-Methylquercetin is a powder . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Anti-Inflammatory and Asthma Treatment

3-O-Methylquercetin has been shown to possess anti-inflammatory properties and is used in the treatment of asthma. It can suppress total inflammatory cells and tumor necrosis factor-α (TNF-α), as well as attenuate the production of interleukins, which are pivotal in the inflammatory response .

Anticancer Activity

This compound has demonstrated potent anticancer-promoting activities. It’s involved in flavone and flavonol biosynthesis, pathways that are often explored for cancer treatment due to their impact on cell proliferation and apoptosis .

Antioxidant Properties

3-O-Methylquercetin exhibits strong antioxidant properties, which are crucial in protecting cells from oxidative stress and damage caused by reactive oxygen species (ROS) .

Antiallergy Effects

The compound has shown significant antiallergy activity, which could be beneficial in treating allergic reactions by inhibiting histamine release or modulating immune response .

Antimicrobial Activity

It also possesses antimicrobial activity, which makes it a candidate for exploring new treatments against various bacterial and viral infections .

Anti-Viral Activity

Specifically, 3-O-Methylquercetin has shown strong anti-viral activity, including inhibition of tomato ringspot virus, suggesting its potential use in treating or preventing viral infections .

Gastrointestinal Health

Studies have indicated that 3-O-Methylquercetin can affect cell viability, paracellular permeability, and production of intracellular ROS and extracellular hydrogen peroxide (H2O2) in jejunal cells, which are important factors in maintaining gastrointestinal health .

Metabolism and Bioavailability

The metabolism of quercetin leads to the formation of 3-O-Methylquercetin among other derivatives. These metabolites are then delivered into the bloodstream, indicating its bioavailability and potential systemic effects .

Mechanism of Action

Target of Action

3-O-Methylquercetin, also known as 3-MQ, primarily targets cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) phosphodiesterase . These enzymes play a crucial role in signal transduction pathways, regulating physiological processes such as inflammation and bronchodilation .

Mode of Action

3-O-Methylquercetin interacts with its targets by inhibiting the activity of cAMP and cGMP phosphodiesterases . This inhibition leads to an increase in the levels of cAMP and cGMP, which can amplify the response of cells to hormones like adrenaline. As a result, it can lead to anti-inflammatory and bronchodilating effects .

Biochemical Pathways

The action of 3-O-Methylquercetin affects the biochemical pathways involving cAMP and cGMP. By inhibiting phosphodiesterase, the compound prevents the breakdown of these cyclic nucleotides, leading to their accumulation . This can enhance the signaling pathways that rely on these second messengers, influencing processes such as inflammation and bronchodilation .

Pharmacokinetics

Quercetin, from which 3-O-Methylquercetin is derived, is known to be glucuronidated, sulfated, or methylated in the human body . These modifications can affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The inhibition of phosphodiesterase activity by 3-O-Methylquercetin leads to anti-inflammatory and bronchodilating effects . It has been shown to suppress total inflammatory cells and attenuate the production of interleukins . These effects make it a potential candidate for the treatment of conditions like asthma .

Action Environment

The action, efficacy, and stability of 3-O-Methylquercetin can be influenced by various environmental factors. For instance, elements such as heat, pH, and metal ions may impact the chemical stability of quercetin during food preparation and storage . The use of delivery technologies, such as lipid-based carriers and nanoparticles, can potentially increase the stability and bioavailability of quercetin, and consequently, its health benefits .

Future Directions

Quercetin and its methylated derivatives, including 3-O-Methylquercetin, are promising substances that can be used to protect intestinal epithelial cells from the deteriorating effects of oxidative stress . Further studies are required to decide a beneficial concentration threshold .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O7/c1-22-16-14(21)13-11(20)5-8(17)6-12(13)23-15(16)7-2-3-9(18)10(19)4-7/h2-6,17-20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPBGSIAWZTEJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164032
Record name Quercetin 3-methyl ether
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Molecular Weight

316.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxyluteolin

CAS RN

1486-70-0
Record name 3-O-Methylquercetin
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Record name Quercetin 3-O-methyl ether
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Record name 1486-70-0
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Record name Quercetin 3-methyl ether
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Record name 3-O-Methylquercetin
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Record name 3-METHOXYLUTEOLIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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